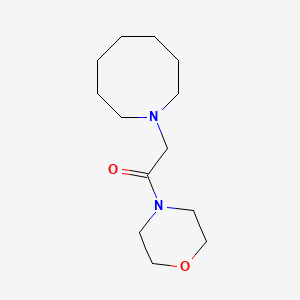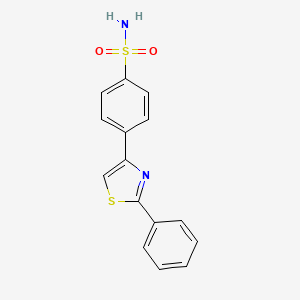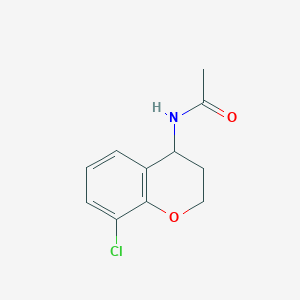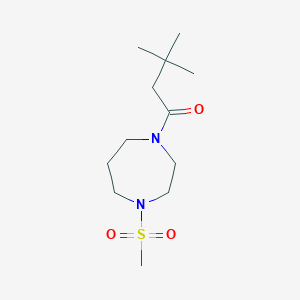
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole, commonly known as Azoxymethane (AOM), is a potent carcinogenic agent and is widely used in scientific research to induce colon cancer in experimental animals. AOM has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole induces colon tumors by causing DNA damage and mutations in the colon epithelial cells. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is metabolized in the liver to form a reactive intermediate, which is then transported to the colon epithelial cells. The reactive intermediate damages the DNA in the colon epithelial cells, leading to mutations and the formation of preneoplastic lesions. These lesions can progress to colon tumors over time. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors are characterized by mutations in the Apc gene, which is a tumor suppressor gene that regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has been shown to have several biochemical and physiological effects in experimental animals. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole induces oxidative stress and inflammation in the colon epithelial cells, which can lead to DNA damage and mutations. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole also alters the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors are characterized by alterations in the expression of several genes involved in the Wnt signaling pathway, which regulates cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is an excellent model for studying the molecular mechanisms of colon cancer development and for testing potential chemopreventive and therapeutic agents. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors in animals closely resemble human colon tumors in terms of histopathology and molecular characteristics. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is also relatively easy to administer and has a high tumor induction rate. However, 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has several limitations for lab experiments. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors are highly variable in terms of tumor size, location, and number. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors also have a high degree of heterogeneity in terms of histopathology and molecular characteristics. Therefore, it is essential to carefully select the experimental animals and to use appropriate controls when using 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole in lab experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer research. One potential direction is to study the molecular mechanisms of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer development in more detail. This could involve identifying new genes and pathways involved in 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer and testing potential chemopreventive and therapeutic agents that target these pathways. Another potential direction is to develop new animal models of colon cancer that better resemble human colon cancer. This could involve using genetically engineered animals or combining 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole with other carcinogenic agents to induce more complex tumors. Finally, future research could focus on developing new imaging techniques to detect and monitor 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors in real-time. This could improve the accuracy and efficiency of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer research and could lead to the development of new diagnostic and therapeutic tools for colon cancer.
Synthesemethoden
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is synthesized by the reaction of formaldehyde with 3,5-dimethyl-1,2-dihydro-2-oxazole in the presence of sodium borohydride. The resulting product is then treated with hydrazine hydrate to yield 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole. The chemical structure of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is shown below:
Wissenschaftliche Forschungsanwendungen
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is widely used in scientific research to induce colon cancer in experimental animals. It is a potent carcinogenic agent and has been shown to induce colon tumors in rats, mice, and hamsters. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors in animals closely resemble human colon tumors in terms of histopathology and molecular characteristics. Therefore, 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is considered an excellent model for studying the molecular mechanisms of colon cancer development and for testing potential chemopreventive and therapeutic agents.
Eigenschaften
IUPAC Name |
4-(azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-13(12(2)16-14-11)10-15-8-6-4-3-5-7-9-15/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLNQEVSTMIFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
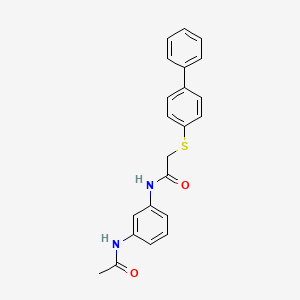

![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
